(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride
Overview
Description
(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride involves several steps. One common method includes the asymmetric synthesis using chiral catalysts or biocatalysts. For instance, the use of Sphingomonas aquatilis as a biocatalyst has been reported to achieve high enantioselectivity . The reaction conditions typically involve mild temperatures and specific pH levels to ensure the stability of the chiral centers.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of metal borohydrides or other reducing agents to achieve the desired stereochemistry .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Metal borohydrides are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions are also common, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of protease enzymes or modulation of neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-aminocyclopentanecarboxylic Acid Hydrochloride: Similar in structure but with a five-membered ring.
(1R,2S)-2-aminocyclohexanecarboxylic Acid Hydrochloride: Contains a six-membered ring.
(1R,2S)-2-aminocyclooctanecarboxylic Acid Hydrochloride: Features an eight-membered ring.
Uniqueness
(1R,2S)-2-aminocycloheptane-1-carboxylic Acid Hydrochloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity .
Properties
IUPAC Name |
(1R,2S)-2-aminocycloheptane-1-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c9-7-5-3-1-2-4-6(7)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H/t6-,7+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRZBDJVYOBHIP-HHQFNNIRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370448 | |
Record name | ST50405697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522644-07-1, 1033756-97-6 | |
Record name | ST50405697 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-(1R,2S)-2-aminocycloheptane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.